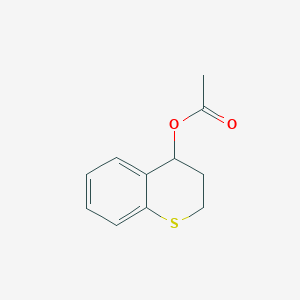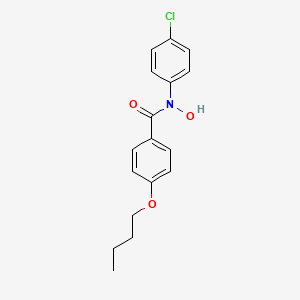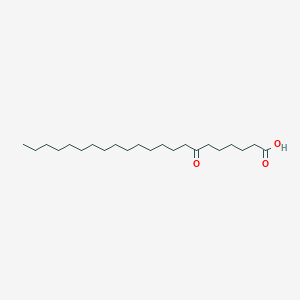
7-Oxodocosanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Oxodocosanoic acid: is a long-chain oxo-fatty acid, specifically a derivative of docosanoic acid. It is characterized by the presence of a ketone group at the 7th carbon position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The preparation of 7-Oxodocosanoic acid typically involves the oxidation of docosanoic acid. One common method is the use of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under controlled conditions to introduce the ketone functionality at the desired position .
Industrial Production Methods: : Industrial production of this compound may involve large-scale oxidation processes using similar oxidizing agents but optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure the efficient conversion of docosanoic acid to this compound .
Analyse Chemischer Reaktionen
Types of Reactions: : 7-Oxodocosanoic acid can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the ketone group can yield the corresponding alcohol.
Substitution: The ketone group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Grignard reagents, organolithium compounds.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: : 7-Oxodocosanoic acid is used as a precursor in the synthesis of more complex molecules.
Biology: : In biological research, this compound is studied for its role in cellular signaling pathways. It is involved in the regulation of lipid metabolism and has potential implications in understanding metabolic disorders .
Medicine: : The compound is being investigated for its potential therapeutic applications, particularly in the treatment of inflammatory diseases. Its derivatives have shown promise in modulating inflammatory responses .
Industry: : In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in lubricants, surfactants, and other industrial applications .
Wirkmechanismus
The mechanism by which 7-Oxodocosanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. It is known to modulate lipid metabolism by influencing key enzymes and receptors involved in fatty acid oxidation and synthesis. Additionally, it may interact with signaling pathways related to inflammation and cellular stress responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
22-Oxodocosanoic acid: Another oxo-fatty acid with a ketone group at the 22nd carbon position.
Docosahexaenoic acid (DHA): A polyunsaturated fatty acid involved in anti-inflammatory and neuroprotective activities.
Uniqueness: : 7-Oxodocosanoic acid is unique due to its specific ketone functionality at the 7th carbon position, which imparts distinct chemical reactivity and biological activity. This structural feature differentiates it from other docosanoids and oxo-fatty acids, making it valuable for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
95806-67-0 |
|---|---|
Molekularformel |
C22H42O3 |
Molekulargewicht |
354.6 g/mol |
IUPAC-Name |
7-oxodocosanoic acid |
InChI |
InChI=1S/C22H42O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-21(23)19-16-14-17-20-22(24)25/h2-20H2,1H3,(H,24,25) |
InChI-Schlüssel |
NELQBDVGHVTNJR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)CCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzene, [(methylenecyclopropyl)sulfinyl]-](/img/structure/B14347252.png)
![Diphenyl(sulfanylidene)[(trimethylstannyl)oxy]-lambda~5~-phosphane](/img/structure/B14347253.png)
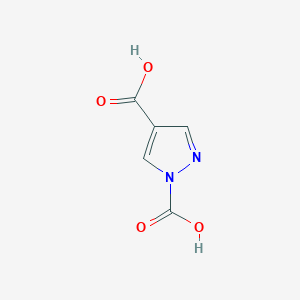

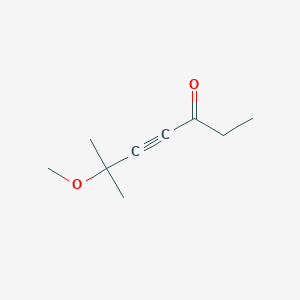
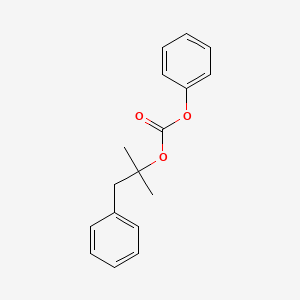




![3-[(But-3-yn-1-yl)sulfanyl]-6-methyl-1,2,4-triazin-5(2H)-one](/img/structure/B14347310.png)
